2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in carbon–carbon bond formation . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition and transmetalation with palladium catalysts . This process facilitates the formation of new carbon–carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Another halogenated aromatic compound with similar reactivity.
Indole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of halogenated aromatic rings and quinoline structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
355421-74-8 |
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Molecular Formula |
C22H11BrCl3NO2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H11BrCl3NO2/c23-13-3-7-19-16(9-13)17(11-20(27-19)12-1-4-14(24)5-2-12)22(28)29-21-8-6-15(25)10-18(21)26/h1-11H |
InChI Key |
YKDMKQWHHNACMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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